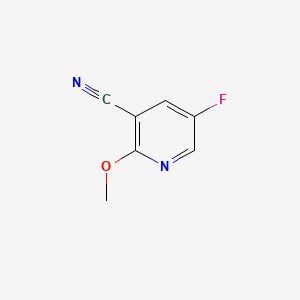

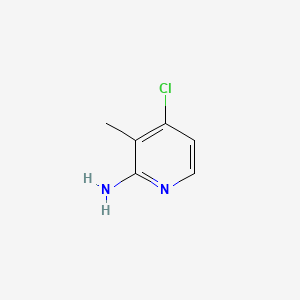

4-Chloro-3-methylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a yellow to brown solid at room temperature .

Synthesis Analysis

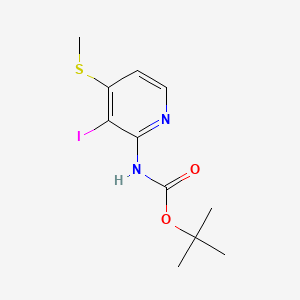

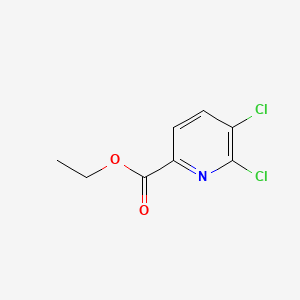

The synthesis of 4-Chloro-3-methylpyridin-2-amine has been reported in several studies . For instance, one method involves the preparation of 2-Chloro-3-amino-4-methylpyridine from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, one-pot reaction of chlorination and hydrolysis, and Hofmann reaction .Molecular Structure Analysis

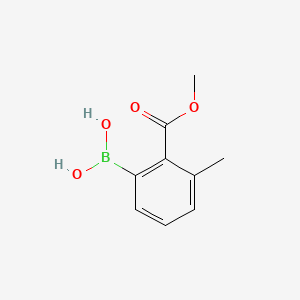

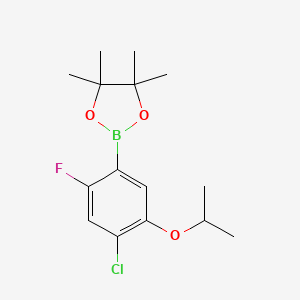

The InChI code for 4-Chloro-3-methylpyridin-2-amine is 1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) and the InChI key is NEWSMCBOBUNQGQ-UHFFFAOYSA-N . The canonical SMILES is CC1=C(C=CN=C1N)Cl .Physical And Chemical Properties Analysis

4-Chloro-3-methylpyridin-2-amine has a molecular weight of 142.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 38.9 Ų .科学的研究の応用

Synthesis and Biological Activity

4-Chloro-3-methylpyridin-2-amine is utilized in the synthesis of bioactive compounds. For instance, a study focused on synthesizing 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, achieving a yield of 92.3%. This compound was evaluated for its biological activity, specifically its insecticidal properties against aphids and its efficacy in controlling Brown Planthopper (BPH) through field trials, showcasing its potential in agricultural applications (Chen et al., 2016).

Ring Transformations in Chemical Synthesis

The compound is also significant in chemical synthesis, particularly in ring transformations. Research has demonstrated its role in reactions with nucleophiles, where heterocyclic halogeno compounds, including 4-Chloro-3-methylpyridin-2-amine, undergo transformations. These processes are crucial for the development of new chemical entities with potential applications in pharmaceuticals and materials science (Hertog et al., 2010).

Enhancement of Synthesis Methods

Improvements in the synthesis of related compounds, like 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, have been achieved by optimizing reaction conditions. These advancements contribute to the efficiency and scalability of producing compounds for research and industrial purposes, indicating the value of 4-Chloro-3-methylpyridin-2-amine in facilitating chemical manufacturing processes (Yang-Heon Song, 2007).

Contribution to Supramolecular Chemistry

The compound is employed in the synthesis of supramolecular architectures, such as crown ethers and their complexes. These structures are of interest for their potential in creating novel materials with specific ion recognition capabilities, which can be applied in sensors, separation technologies, and catalysis (Hayvalı et al., 2003).

Advanced Material Synthesis

4-Chloro-3-methylpyridin-2-amine is crucial in the development of advanced materials, such as in the synthesis of trialkyltantalum complexes with aminopyridinato ligands. These complexes are explored for their potential in catalysis and polymerization processes, showcasing the versatility of 4-Chloro-3-methylpyridin-2-amine in facilitating the creation of new materials with specific functional properties (Noor et al., 2006).

Safety and Hazards

作用機序

Target of Action

4-Chloro-3-methylpyridin-2-amine is a key intermediate in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection . Therefore, its primary target is the reverse transcriptase enzyme of the HIV-1 virus .

Pharmacokinetics

It is known to be soluble in organic solvents such as ethanol and dichloromethane This suggests that it may have good bioavailability due to its solubility

Action Environment

The action of 4-Chloro-3-methylpyridin-2-amine can be influenced by various environmental factors. For instance, its synthesis requires specific reaction conditions, including an inert atmosphere and low temperatures . Additionally, it should be stored under inert gas at 2–8 °C . These factors can influence the stability and efficacy of the compound.

特性

IUPAC Name |

4-chloro-3-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWSMCBOBUNQGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855915 |

Source

|

| Record name | 4-Chloro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227595-52-9 |

Source

|

| Record name | 4-Chloro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)

![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)